molecular formula C11H23N B13296976 3-methyl-N-(2-methylpropyl)cyclohexan-1-amine

3-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Cat. No.: B13296976
M. Wt: 169.31 g/mol
InChI Key: LHBPUHAIRCOUJI-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C11H23N It is a cyclohexane derivative with a methyl group and an isobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutylamine in the presence of a reducing agent. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons, often using hydrogen gas and metal catalysts.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary amines, hydrocarbons.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

3-methyl-N-(2-methylpropyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1-methyl-3-propyl-: Similar in structure but lacks the amine group.

    N-isopropylcyclohexylamine: Similar amine structure but different alkyl substituents.

Uniqueness

3-methyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring, a methyl group, and an isobutyl group attached to the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)cyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-9(2)8-12-11-6-4-5-10(3)7-11/h9-12H,4-8H2,1-3H3

InChI Key

LHBPUHAIRCOUJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NCC(C)C

Origin of Product

United States

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